R-Tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
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Overview
Description
R-Tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is a derivative of piperazine, a heterocyclic organic compound. This compound is known for its utility as a building block in the synthesis of various organic compounds, including amides, sulphonamides, and Mannich bases . The presence of the piperazine ring, which is conformationally flexible and contains polar nitrogen atoms, enhances its interaction with macromolecules, making it a valuable component in drug discovery .
Preparation Methods
The synthesis of R-Tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate typically involves the reaction of N-Boc piperazine with ethyl bromoacetate in the presence of a base such as triethylamine . The reaction is carried out in acetonitrile and stirred for several hours at room temperature, followed by cooling to 0°C and the addition of ethyl bromoacetate . The mixture is then stirred for an additional period to complete the reaction. The product is purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
R-Tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles such as amines or thiols can replace the ethoxy group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
R-Tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological systems due to its ability to interact with macromolecules.
Industry: The compound is used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of R-Tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate involves its interaction with various molecular targets. The piperazine ring’s conformational flexibility and polar nitrogen atoms enhance its binding to macromolecules, facilitating favorable interactions . This compound can form hydrogen bonds and adjust its molecular physicochemical properties, making it a versatile component in drug discovery .
Comparison with Similar Compounds
R-Tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound is an ester derivative of N-Boc piperazine and serves as a useful building block in organic synthesis.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: This hydrazide derivative has similar applications and biological activities.
Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: This compound is used as a precursor in the synthesis of small-ring spirocycles.
These compounds share similar structural features and applications but differ in their specific functional groups and reactivity, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C13H24N2O4 |
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Molecular Weight |
272.34 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O4/c1-5-18-11(16)8-10-9-15(7-6-14-10)12(17)19-13(2,3)4/h10,14H,5-9H2,1-4H3/t10-/m1/s1 |
InChI Key |
VWQBZJHXQZMMGP-SNVBAGLBSA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H]1CN(CCN1)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)CC1CN(CCN1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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